

Physical state and appearance of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

Cat. No.: B039318

[Get Quote](#)

An In-depth Technical Guide on the Physical State and Appearance of **1,2-Dielaidoyl-3-stearoyl-rac-glycerol**

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2-Dielaidoyl-3-stearoyl-rac-glycerol**, a mixed-acid triglyceride. The information is intended for researchers, scientists, and professionals in the field of drug development and lipid research.

Physicochemical Properties

1,2-Dielaidoyl-3-stearoyl-rac-glycerol is a triacylglycerol containing two elaidic acid molecules at the sn-1 and sn-2 positions and one stearic acid molecule at the sn-3 position of the glycerol backbone. At room temperature, it exists as a solid.^[1] Due to the presence of different fatty acid chains, it is classified as a mixed-acid triglyceride.

Table 1: Physicochemical Data of **1,2-Dielaidoyl-3-stearoyl-rac-glycerol**

Property	Value	Reference
Molecular Formula	$C_{57}H_{106}O_6$	[1]
Molecular Weight	887.5 g/mol	[1]
Physical State	Solid	[1]
Appearance	Not explicitly stated, typically a white to off-white solid.	
Melting Point	A specific melting point is not readily available in the literature. However, as a mixed-acid triglyceride, it is expected to exhibit complex melting behavior with multiple polymorphic forms (α , β' , and β), each with its own melting and transition temperatures. The most stable form is likely the β polymorph.	
Solubility	Slightly soluble in chloroform and methanol.	[1]

Experimental Protocols

Determination of Thermal Behavior (Melting Point and Polymorphism)

The thermal behavior of mixed-acid triglycerides like **1,2-Dielaidoyl-3-stearoyl-rac-glycerol** is complex and is best characterized using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

2.1.1. Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting and transition temperatures and associated enthalpies.
- Methodology:

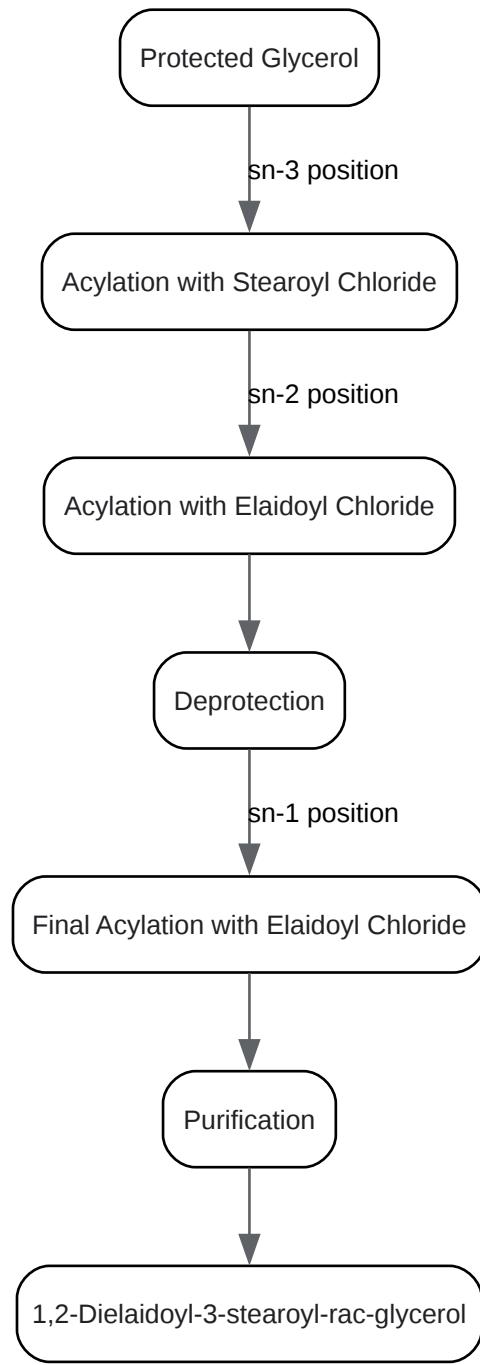
- A small, accurately weighed sample (typically 2-5 mg) of **1,2-Dielaidoyl-3-stearoyl-rac-glycerol** is hermetically sealed in an aluminum pan.
- An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC furnace.
- A controlled temperature program is applied, for example:
 - Heating from 20°C to 100°C at a rate of 10°C/min to erase thermal history.
 - Cooling from 100°C to -50°C at a rate of 10°C/min to induce crystallization.
 - Heating from -50°C to 100°C at a rate of 5°C/min to observe melting transitions.
- The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic events, such as melting and crystallization, are recorded as peaks in the DSC thermogram.

2.1.2. Powder X-ray Diffraction (PXRD)

- Objective: To identify the polymorphic form(s) of the crystalline solid.
- Methodology:
 - A thin layer of the powdered sample is placed on a sample holder.
 - The sample is irradiated with monochromatic X-rays (e.g., Cu K α radiation).
 - The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2 θ).
 - The resulting diffraction pattern, with characteristic peaks at specific 2 θ values, is used to identify the crystalline structure (α , β' , or β) by comparing the short and long spacings with known values for triglycerides.

Synthesis of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

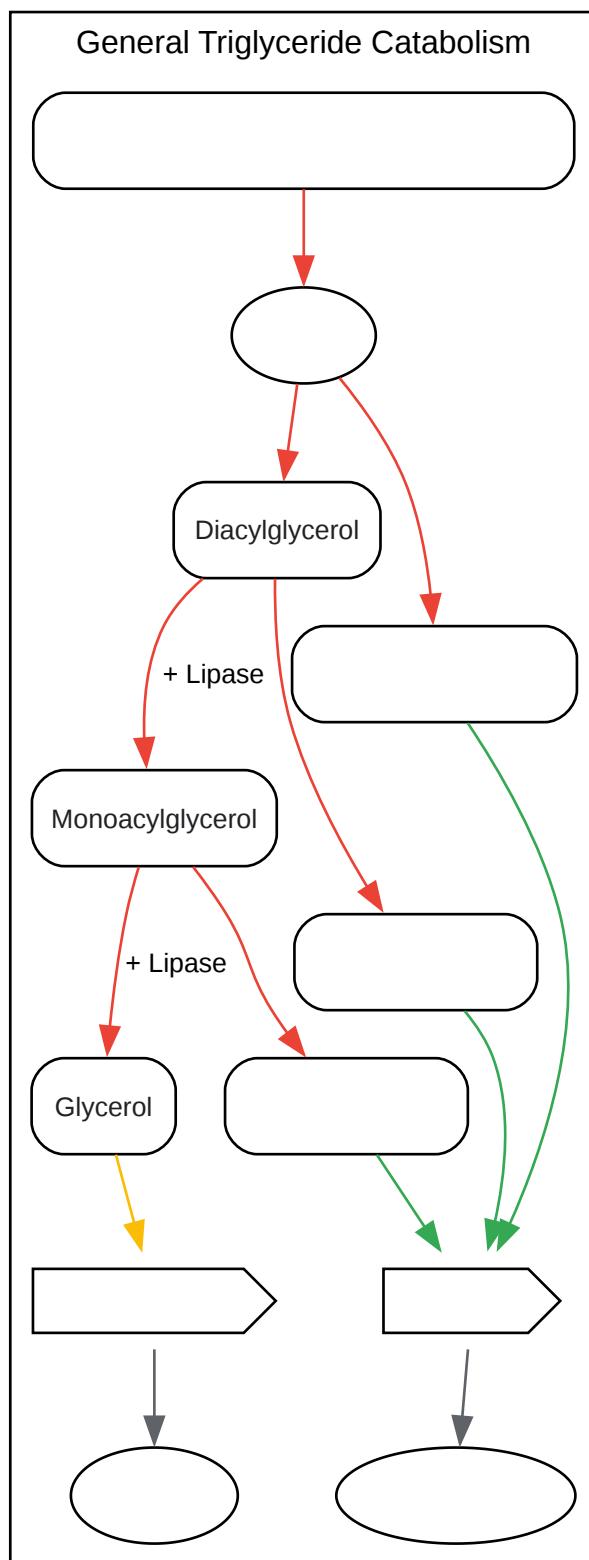
The synthesis of an asymmetric triglyceride such as **1,2-Dielaidoyl-3-stearoyl-rac-glycerol** can be achieved through a multi-step chemical process. The following is a generalized protocol.


- Objective: To synthesize **1,2-Dielaidoyl-3-stearoyl-rac-glycerol** with high purity.
- Methodology:
 - Protection of Glycerol: Start with a suitable protected glycerol derivative, for example, 1-O-benzyl-rac-glycerol, to allow for selective acylation at the sn-2 and sn-3 positions.
 - First Acylation (Stearoylation): Acylate the free hydroxyl group at the sn-3 position with stearoyl chloride in the presence of a base (e.g., pyridine) to form 1-O-benzyl-3-stearoyl-rac-glycerol.
 - Second Acylation (Elaidoylation): Acylate the remaining free hydroxyl group at the sn-2 position with elaidoyl chloride to yield 1-O-benzyl-2-elaidoyl-3-stearoyl-rac-glycerol.
 - Deprotection: Remove the benzyl protecting group from the sn-1 position, for instance, by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), to give 1-elaidoyl-2-stearoyl-rac-glycerol.
 - Third Acylation (Elaidoylation): Acylate the final free hydroxyl group at the sn-1 position with elaidoyl chloride to obtain the target molecule, **1,2-Dielaidoyl-3-stearoyl-rac-glycerol**.
 - Purification: The final product is purified using techniques such as column chromatography on silica gel to remove any byproducts and unreacted starting materials. The purity is then confirmed by methods like thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of an asymmetric triglyceride.

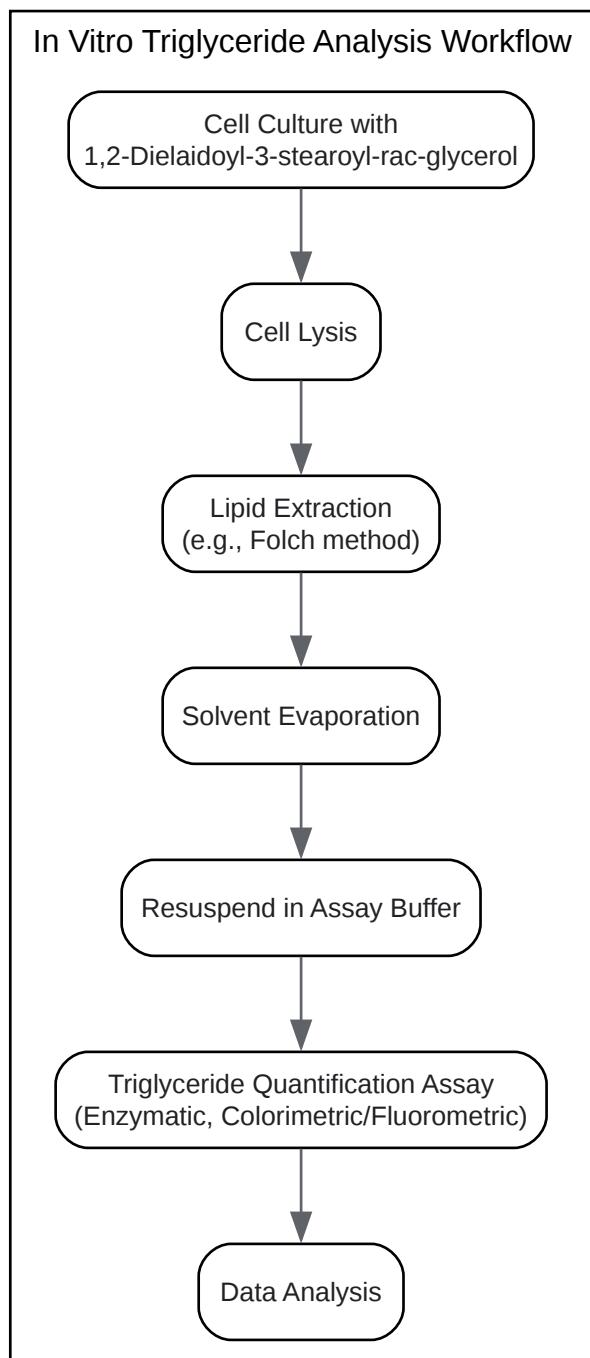

Generalized Synthesis of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the chemical synthesis of **1,2-Dielaidoyl-3-stearoyl-rac-glycerol**.

Triglyceride Metabolism Pathway

While no specific signaling pathways involving **1,2-Dielaidoyl-3-stearoyl-rac-glycerol** have been identified, it would, as a triglyceride, be subject to the general pathways of triglyceride metabolism. The diagram below shows a simplified overview of triglyceride catabolism.



[Click to download full resolution via product page](#)

Caption: A simplified diagram of the general catabolic pathway for triglycerides.

Experimental Workflow for In Vitro Triglyceride Analysis

The following workflow outlines a general procedure for the extraction and quantification of triglycerides from a cellular sample, which could be applied in studies investigating the effects of **1,2-Dielaidoyl-3-stearoyl-rac-glycerol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Physical state and appearance of 1,2-Dielaidoyl-3-stearoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039318#physical-state-and-appearance-of-1-2-dielaidoyl-3-stearoyl-rac-glycerol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com